5-Chloro-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxylic acid
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Overview
Description
5-Chloro-2-(isopropylthio)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chlorine atom at the 5th position, an isopropylthio group at the 2nd position, and a carboxylic acid group at the 4th position of the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(isopropylthio)pyrimidine-4-carboxylic acid typically involves the reaction of 5-chloropyrimidine-4-carboxylic acid with isopropylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-2-(isopropylthio)pyrimidine-4-carboxylic acid can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The raw materials are fed into the reactor at a controlled rate, and the product is continuously removed, purified, and crystallized.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(isopropylthio)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or borane, solvents like tetrahydrofuran or diethyl ether.
Major Products Formed
Substitution: Formation of 5-amino-2-(isopropylthio)pyrimidine-4-carboxylic acid or 5-thio-2-(isopropylthio)pyrimidine-4-carboxylic acid.
Oxidation: Formation of 5-Chloro-2-(isopropylsulfinyl)pyrimidine-4-carboxylic acid or 5-Chloro-2-(isopropylsulfonyl)pyrimidine-4-carboxylic acid.
Reduction: Formation of 5-Chloro-2-(isopropylthio)pyrimidine-4-methanol.
Scientific Research Applications
5-Chloro-2-(isopropylthio)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(isopropylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The isopropylthio group and the carboxylic acid moiety play crucial roles in the binding affinity and specificity of the compound towards its targets. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid
- 5-Chloro-2-(propylthio)pyrimidine-4-carboxylic acid
Uniqueness
5-Chloro-2-(isopropylthio)pyrimidine-4-carboxylic acid is unique due to the presence of the isopropylthio group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9ClN2O2S |
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Molecular Weight |
232.69 g/mol |
IUPAC Name |
5-chloro-2-propan-2-ylsulfanylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H9ClN2O2S/c1-4(2)14-8-10-3-5(9)6(11-8)7(12)13/h3-4H,1-2H3,(H,12,13) |
InChI Key |
UHVLDZOHDMDYAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC=C(C(=N1)C(=O)O)Cl |
Origin of Product |
United States |
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